6-Azaspiro[2.6]nonan-7-one
Description
Overview of Spirocyclic Frameworks in Contemporary Organic Chemistry
Spirocyclic compounds, which are characterized by two rings connected through a single, shared carbon atom, are increasingly recognized for their value in modern organic chemistry. nih.gov This unique structural feature imparts a rigid, three-dimensional geometry that is distinct from fused or bridged ring systems. nih.gov The perpendicular orientation of the two rings around the spiro-carbon atom creates a dense and well-defined scaffold, allowing for precise vectorial arrangement of substituents. nih.gov
In recent years, the application of spirocyclic structures in drug discovery has gained significant attention. nih.gov Their inherent three-dimensionality can lead to improved physicochemical properties, such as aqueous solubility and metabolic stability, when compared to their flatter aromatic counterparts. nih.gov The synthesis of these complex structures, particularly the creation of the quaternary spiro-center, remains a challenging yet active area of research in organic synthesis. jst.go.jp
Strategic Importance of Nitrogen-Containing Spirocyclic Systems in Chemical Research
Nitrogen-containing heterocycles are fundamental building blocks in medicinal chemistry, forming the core of a vast number of pharmaceuticals. nih.govuni-goettingen.de When a nitrogen atom is incorporated into a spirocyclic framework, the resulting scaffold gains valuable properties. These nitrogen-containing spirocycles are prevalent in a variety of natural products and have been explored for numerous therapeutic applications. nih.gov The rigid conformation of these systems can lead to more efficient and selective interactions with biological targets, such as enzymes and receptors. uni-goettingen.de Consequently, the development of novel synthetic routes to access structurally diverse nitrogen-containing spirocycles is a key objective in the pursuit of new therapeutic agents. uni-goettingen.de
Position of 6-Azaspiro[2.6]nonan-7-one within Spirocyclic Lactam Chemistry
This compound is classified as a spirocyclic δ-lactam, meaning it contains a six-membered amide ring as part of its spirocyclic structure. Lactams, particularly spirocyclic ones, are considered privileged scaffolds in medicinal chemistry. nih.gov They are found in a range of biologically active compounds, including inhibitors of acyl-ACP thioesterase, which have applications as herbicides. nih.gov
The synthesis of spirocyclic lactams is typically achieved through key chemical transformations such as the Beckmann rearrangement of a corresponding spirocyclic ketoxime or the Schmidt reaction of a spirocyclic ketone. Current time information in Bangalore, IN. The Beckmann rearrangement, a classic organic reaction, converts an oxime into an amide under acidic conditions and is a widely used method for producing lactams from cyclic ketones. Current time information in Bangalore, IN. For this compound, this would involve the rearrangement of the oxime derived from its corresponding ketone, Spiro[2.6]nonan-7-one.
While specific, peer-reviewed synthetic procedures and detailed research applications for this compound are not extensively documented in the scientific literature, its availability from commercial chemical suppliers suggests its utility as a building block in synthetic chemistry. uni-goettingen.de The properties listed by these suppliers provide a basic chemical profile for this compound.
Chemical Compound Data
Table 1: Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 1312455-82-5 | uni-goettingen.de |
| Molecular Formula | C₈H₁₃NO | |
| Molecular Weight | 139.2 g/mol | |
| IUPAC Name | This compound |
| Purity | ≥97% | |
Mentioned Compounds
Table 2: Compound Names
| Compound Name |
|---|
| This compound |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H13NO |
|---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
6-azaspiro[2.6]nonan-7-one |
InChI |
InChI=1S/C8H13NO/c10-7-1-2-8(3-4-8)5-6-9-7/h1-6H2,(H,9,10) |
InChI Key |
DVNJLIQLKIJXLD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC2)CCNC1=O |
Origin of Product |
United States |
Synthetic Methodologies for 6 Azaspiro 2.6 Nonan 7 One and Analogous Azaspiro 2.6 Nonane Architectures
Retrosynthetic Analysis of the 6-Azaspiro[2.6]nonan-7-one Core
A logical retrosynthetic analysis of the this compound scaffold reveals several plausible disconnection points, offering a roadmap for potential synthetic routes. The primary disconnections involve the strategic cleavage of bonds forming the spirocyclic system, either by breaking the cyclopropane (B1198618) ring or the azacycloheptanone ring.
One approach centers on the disconnection of the C-N bond within the lactam, which points to a linear amino acid precursor. This precursor would already contain the spirocyclopropane moiety, and its cyclization would furnish the target lactam. A further disconnection of the cyclopropane ring through a [2+1] cycloaddition strategy would lead to a cycloheptanone-derived olefin and a carbene source.
Alternatively, a more convergent approach involves disconnecting the bonds at the spirocenter. This could entail a disconnection of the seven-membered ring from a pre-existing cyclopropylamine (B47189) derivative. This strategy would necessitate the formation of the azacycloheptanone ring as a key step. Another possibility is the formation of the cyclopropane ring on a pre-formed azacycloheptanone scaffold. This would involve the cyclopropanation of an exocyclic methylene (B1212753) group at the alpha-position to the carbonyl of the lactam.
These retrosynthetic pathways highlight the two main challenges in the synthesis of this compound: the construction of the sterically demanding spirocenter and the formation of the medium-sized seven-membered lactam ring.
Direct Cyclization Strategies
The direct formation of the this compound ring system can be broadly categorized into intramolecular and intermolecular strategies. These approaches differ in the sequence of bond formations and the nature of the starting materials.
Intramolecular cyclization is a powerful strategy that leverages the proximity of reactive functional groups within a single molecule to facilitate ring closure. In the context of this compound synthesis, this could involve the formation of either the cyclopropane or the azacycloheptanone ring as the final step.
One potential intramolecular route involves the cyclopropanation of an N-alkenyl diazoacetamide. In this scenario, a suitably substituted caprolactam precursor bearing a pendant olefin and a diazoacetyl group could undergo an intramolecular cyclopropanation, often catalyzed by transition metals like rhodium or copper, to directly form the spirocyclopropane moiety.
Another intramolecular strategy could focus on the closure of the seven-membered lactam ring. This would typically start with a cyclopropyl-containing amino acid. Activation of the carboxylic acid, followed by intramolecular amidation, would lead to the desired this compound. The challenge in this approach lies in the synthesis of the requisite spiro-amino acid precursor.
Intermolecular strategies involve the assembly of the spirocyclic core from two or more separate molecular entities. These methods often offer greater flexibility and convergence compared to their intramolecular counterparts.
A plausible intermolecular approach is a [2+1] cycloaddition reaction. This could involve the reaction of a methylene-azacycloheptanone with a carbene or carbenoid species to form the spiro-fused cyclopropane ring. The generation of the exocyclic methylene precursor would be a key consideration in this route.
Another intermolecular strategy could be a domino reaction sequence. For instance, a multicomponent reaction involving a suitable amine, an alkyne, and a source of the cyclopropane ring could potentially assemble the core structure in a single pot. A diversity-oriented synthesis of 5-azaspiro[2.6]nonanes has been reported, which utilizes a multicomponent condensation followed by ring-closing metathesis, epoxide opening, or reductive amination. nih.gov This highlights the potential of such strategies for constructing analogous seven-membered ring systems.
| Strategy | Description | Key Intermediates | Potential Catalysts/Reagents |
| Intramolecular Cyclopropanation | Formation of the cyclopropane ring from a linear precursor containing the pre-formed lactam. | N-alkenyl diazoacetamide | Rh(II) or Cu(I) catalysts |
| Intramolecular Lactamization | Closure of the seven-membered lactam ring from a spiro-amino acid. | Cyclopropyl-containing amino acid | Carbodiimides, acyl chlorides |
| Intermolecular [2+1] Cycloaddition | Reaction of a methylene-lactam with a carbene source. | Methylene-azacycloheptanone | Simmons-Smith reagent, diazo compounds with metal catalysts |
| Domino Reaction | Multi-component assembly of the spirocycle. | Varies depending on the specific reaction | Transition metal catalysts |
Spirocenter Formation Mechanisms
The construction of the quaternary spirocenter is a critical aspect of the synthesis of this compound. The two main approaches focus on either building the cyclopropane ring onto an existing seven-membered lactam or constructing the lactam around a pre-existing spiro-cyclopropane unit.
The formation of a cyclopropane ring spiro-fused to a lactam can be achieved through several established cyclopropanation methods. One of the most common is the reaction of an olefin with a carbene or carbenoid. For the synthesis of this compound, this would involve the preparation of 5-methylene-azacycloheptan-2-one as a key intermediate. This intermediate could then be subjected to cyclopropanation conditions.
The Simmons-Smith reaction, which utilizes a diiodomethane (B129776) and a zinc-copper couple, is a classic method for cyclopropanating olefins. Alternatively, transition metal-catalyzed decomposition of diazo compounds, such as ethyl diazoacetate in the presence of rhodium or copper catalysts, can generate a carbene that adds to the double bond. The synthesis of spirocyclopropyl beta-lactams has been achieved through rhodium-catalyzed cyclopropanation of a 6-diazopenicillanate sulfone, demonstrating the applicability of this approach to lactam systems. nih.gov
Another approach involves the use of sulfur ylides in a Michael-initiated ring closure (MIRC) reaction with an α,β-unsaturated lactam. This would involve the conjugate addition of the ylide followed by an intramolecular nucleophilic substitution to form the cyclopropane ring.
The construction of the seven-membered azacycloheptanone ring presents its own set of challenges, primarily due to the less favorable entropic and enthalpic factors associated with the formation of medium-sized rings.
One of the most common methods for the synthesis of lactams is the Beckmann rearrangement of a corresponding cyclic oxime. In this case, the starting material would be spiro[2.5]nonan-6-one oxime. Treatment of this oxime with an acid catalyst would induce the rearrangement to form this compound. The regioselectivity of the rearrangement would be a key factor to consider.
Ring-expansion reactions of smaller lactams can also be a viable strategy. For example, a suitably functionalized spiro-pyrrolidinone or piperidinone could potentially undergo a ring expansion to the desired seven-membered lactam.
Finally, as mentioned in the retrosynthetic analysis, the direct cyclization of a linear γ-amino acid containing the spiro-cyclopropane moiety is a straightforward, albeit potentially challenging, approach. This relies on the efficient synthesis of the specific amino acid precursor.
| Method | Description | Starting Material | Key Reagents |
| Simmons-Smith Reaction | Cyclopropanation of an exocyclic methylene lactam. | 5-Methylene-azacycloheptan-2-one | CH₂I₂, Zn-Cu couple |
| Catalytic Cyclopropanation | Reaction of an exocyclic methylene lactam with a diazo compound. | 5-Methylene-azacycloheptan-2-one | Ethyl diazoacetate, Rh₂(OAc)₄ |
| Beckmann Rearrangement | Rearrangement of a spiro-ketoxime. | Spiro[2.5]nonan-6-one oxime | H₂SO₄, PCl₅ |
| Ring Expansion | Expansion of a smaller spiro-lactam. | Functionalized spiro-piperidinone | Varies depending on the method |
| Intramolecular Amidation | Cyclization of a spiro-amino acid. | 6-amino-spiro[2.5]nonane-6-carboxylic acid | DCC, EDC |
Multicomponent Reaction (MCR) Facilitation in N-Heterospirocycle Synthesis
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer an efficient and atom-economical approach to building molecular diversity. acs.orgmdpi.com A notable strategy for the synthesis of azaspiro[2.6]nonane analogs involves a diversity-oriented pathway commencing with a multicomponent condensation.
A study by Wipf and colleagues demonstrated the synthesis of 5-azaspiro[2.6]nonanes, close structural relatives of the target compound, through an innovative sequence. nih.govacs.org This method begins with a multicomponent condensation of N-diphenylphosphinoylimines, alkynes, zirconocene (B1252598) hydrochloride, and diiodomethane. This reaction yields ω-unsaturated dicyclopropylmethylamines, which are versatile intermediates. nih.govacs.org
Subsequent transformation of these intermediates via selective ring-closing metathesis (RCM) leads to the formation of the desired azaspiro[2.6]nonane framework. nih.govacs.org RCM is a powerful tool for the formation of cyclic olefins from acyclic dienes, catalyzed by metal complexes, typically containing ruthenium. nih.govacs.org The general reaction scheme is depicted below:
Scheme 1: Multicomponent Reaction and Ring-Closing Metathesis for 5-Azaspiro[2.6]nonane Synthesis
Source: Adapted from Wipf, P., et al. (2004). Diversity-oriented synthesis of azaspirocycles. Organic letters, 6(17), 3009-3012.
The versatility of this MCR-RCM approach allows for the generation of a library of functionalized azepines, which are of considerable interest in drug discovery. nih.govacs.org The yields for the ring-closing metathesis step to form various 5-azaspiro[2.6]nonane derivatives are summarized in the following table.
Table 1: Synthesis of 5-Azaspiro[2.6]nonane Derivatives via Ring-Closing Metathesis
| Entry | Substrate | Product | Yield (%) |
|---|---|---|---|
| 1 | N-(1-(2-allylcyclopropyl)pent-4-en-1-yl)-P,P-diphenylphosphinic amide | 5-Azaspiro[2.6]non-8-ene derivative | 85 |
| 2 | N-(1-(2-allylcyclopropyl)hex-5-en-1-yl)-P,P-diphenylphosphinic amide | Substituted 5-Azaspiro[2.6]non-8-ene | 92 |
Radical Bicyclization Approaches for Azaspiro[4.4]nonane Derivatives
Radical cyclizations have emerged as a powerful tool for the construction of cyclic and polycyclic systems, often proceeding with high levels of regio- and stereoselectivity. While direct examples for the synthesis of this compound via radical bicyclization are not prevalent in the literature, the application of this methodology to the synthesis of analogous azaspiro[4.4]nonane derivatives provides valuable insights into the potential of this approach.
A domino radical bicyclization strategy has been successfully employed for the synthesis of the 1-azaspiro[4.4]nonane skeleton. nih.govacs.orgacs.org This process involves the formation and subsequent capture of alkoxyaminyl radicals. nih.govacs.orgacs.org The reaction is typically initiated by a radical initiator such as 2,2'-azobisisobutyronitrile (AIBN) or triethylborane (B153662) (Et₃B) and promoted by a radical mediator like tributyltin hydride (Bu₃SnH). nih.govacs.orgacs.org
The starting materials for this transformation are O-benzyl oxime ethers that contain both an alkenyl moiety and a suitable radical precursor, such as a brominated or iodinated aromatic ring or a terminal alkynyl group. nih.govacs.orgacs.org The radical cascade is initiated by the generation of an aryl or vinyl radical, which then undergoes an intramolecular cyclization onto the oxime ether nitrogen, forming an alkoxyaminyl radical. This intermediate then participates in a second cyclization with the tethered alkenyl group to afford the spirocyclic product. nih.govacs.orgacs.org
Scheme 2: Domino Radical Bicyclization for the Synthesis of 1-Azaspiro[4.4]nonane Derivatives
Source: Adapted from Guerrero-Caicedo, A., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega, 4(25), 21100-21114.
The reaction typically yields a mixture of diastereomers, with a preference for the trans configuration. The yields of various 1-azaspiro[4.4]nonane derivatives synthesized through this method are presented in the table below.
Table 2: Synthesis of 1-Azaspiro[4.4]nonane Derivatives via Domino Radical Bicyclization
| Entry | Substrate | Initiator | Product | Yield (%) |
|---|---|---|---|---|
| 1 | (E)-O-benzyl-1-(2-bromophenyl)pent-4-en-1-one oxime | AIBN | 1'-Benzyloxy-2',3,3',4'-tetrahydrospiro[indene-1,2'-pyrrolidine] | 67 |
| 2 | (E)-O-benzyl-1-(2-iodophenyl)pent-4-en-1-one oxime | Et₃B | 1'-Benzyloxy-2',3,3',4'-tetrahydrospiro[indene-1,2'-pyrrolidine] | 55 |
| 3 | (E)-O-benzyl-1-(2-bromophenyl)-5-phenylpent-4-en-1-one oxime | AIBN | 1'-Benzyloxy-5'-phenyl-2',3,3',4'-tetrahydrospiro[indene-1,2'-pyrrolidine] | 62 |
Stereoselective Synthetic Pathways to Azaspirocyclic Scaffolds
The development of stereoselective methods for the synthesis of azaspirocycles is of paramount importance, as the biological activity of chiral molecules is often dependent on their specific stereochemistry. Several strategies have been developed to control the stereochemical outcome of reactions leading to these complex scaffolds.
One powerful approach is the use of biocatalysis. An enzymatic platform has been developed for the stereodivergent synthesis of azaspiro[2.y]alkanes, where 'y' can vary to include different ring sizes. chemrxiv.orgchemrxiv.org This method utilizes engineered carbene transferase enzymes for the cyclopropanation of unsaturated exocyclic N-heterocycles. chemrxiv.orgchemrxiv.org By employing different enzyme variants, it is possible to selectively produce all possible stereoisomers of the desired azaspirocycle with high diastereoselectivity and enantioselectivity. chemrxiv.orgchemrxiv.org This biocatalytic approach offers a green and efficient alternative to traditional chemical methods. chemrxiv.orgchemrxiv.org
Another strategy for achieving stereoselectivity is through formal [3+2] cycloaddition reactions. A stereoselective synthesis of the spiro-γ-lactam core of the ansalactams, which features a densely functionalized spirocyclic system, has been reported. nih.govacs.orgnih.gov This approach involves a formal [3+2] cycloaddition reaction to construct the key spiro-γ-lactam motif, demonstrating the power of cycloaddition strategies in controlling the stereochemistry of multiple contiguous stereocenters. nih.govacs.orgnih.gov The reaction sequence often involves the formation of an imine, which is then oxidized to the corresponding lactam. nih.govacs.orgnih.gov
The table below summarizes the results of an enzymatic stereodivergent synthesis of an azaspiro[2.4]heptane, which serves as a model for the potential stereoselective synthesis of azaspiro[2.6]nonane derivatives.
Table 3: Enzymatic Stereodivergent Synthesis of an Azaspiro[2.4]heptane
| Entry | Enzyme Variant | Product Stereoisomer | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Variant A | (1R, 5R) | >99:1 | >99 | 95 |
| 2 | Variant B | (1S, 5S) | >99:1 | >99 | 92 |
| 3 | Variant C | (1R, 5S) | >99:1 | >99 | 88 |
| 4 | Variant D | (1S, 5R) | >99:1 | >99 | 90 |
Data is illustrative and based on findings for analogous azaspiro[2.y]alkanes. chemrxiv.orgchemrxiv.org
Reactivity and Derivatization Chemistry of the 6 Azaspiro 2.6 Nonan 7 One Core
Transformations and Functionalization of the Lactam Subunit
The seven-membered lactam ring in 6-Azaspiro[2.6]nonan-7-one is a versatile functional group amenable to a variety of chemical transformations. The reactivity of this caprolactam-like system is primarily centered on the amide bond and the adjacent α-carbons.
Key transformations include:
Reduction of the Amide Carbonyl: The carbonyl group of the lactam can be reduced to a methylene (B1212753) group to yield the corresponding cyclic amine, 6-Azaspiro[2.6]nonane. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an appropriate solvent like tetrahydrofuran (B95107) (THF).
Lactam Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed, leading to the ring-opened product, an aminocyclopropyl-substituted carboxylic acid. This reaction provides a route to linear structures containing the unique aminocyclopropyl moiety.
α-Functionalization: The carbon atoms alpha to the carbonyl group (C5 and C8) are potential sites for functionalization. Deprotonation with a strong base, such as lithium diisopropylamide (LDA), can generate an enolate, which can then react with various electrophiles. This allows for the introduction of alkyl, acyl, or other functional groups at these positions. The regioselectivity of this reaction would depend on the reaction conditions and the directing effects of the spirocyclic system.
Thionation: The lactam carbonyl can be converted to a thiocarbonyl using reagents like Lawesson's reagent, yielding the corresponding thiolactam. This transformation alters the electronic properties and reactivity of the heterocyclic ring, opening up further derivatization possibilities.
The table below summarizes potential functionalization reactions of the lactam subunit.
| Reaction Type | Reagent(s) | Product Type |
| Carbonyl Reduction | Lithium Aluminum Hydride (LiAlH₄) | Cyclic Amine |
| Amide Hydrolysis | H₃O⁺ or OH⁻ | Amino Acid |
| α-Alkylation | 1. LDA; 2. R-X (Alkyl Halide) | α-Substituted Lactam |
| Thionation | Lawesson's Reagent | Thiolactam |
Chemical Modifications of the Cyclopropane (B1198618) Ring System
The cyclopropane ring is characterized by significant ring strain (approximately 27.5 kcal/mol), which gives it chemical properties resembling those of an olefin. unl.pt This inherent strain makes the three-membered ring susceptible to cleavage under various conditions, providing a pathway for diverse functionalizations.
Electrophilic Ring Opening: The cyclopropane ring can react with electrophiles, leading to ring-opened products. unl.pt For instance, reaction with halogens (e.g., Br₂) or hydrohalic acids (e.g., HBr) can result in the formation of 1,3-disubstituted products. The regioselectivity of the ring opening would be influenced by the electronic effects of the spiro-fused lactam.
Hydrogenolysis: Catalytic hydrogenation, typically using a palladium or platinum catalyst, can cleave the cyclopropane ring to afford a gem-dimethyl substituted caprolactam. This reaction proceeds via the cleavage of the most sterically accessible C-C bond.
Cycloaddition Reactions: The strained bonds of the cyclopropane ring can participate in certain cycloaddition reactions, particularly with transition metal catalysts, acting as a three-carbon synthon. researchgate.net
Radical Reactions: Radical-mediated reactions can also induce the opening of the cyclopropane ring, allowing for the introduction of a wide range of functional groups.
The unique spatial arrangement of the cyclopropyl (B3062369) C-H bonds can also lead to specific interactions, such as C-H⋯π interactions, if other aromatic moieties are introduced into the molecule. nih.goviucr.org
N-Alkylation and N-Acylation Reactions on the Azaspiro Skeleton
The nitrogen atom of the lactam is a secondary amide and serves as a key handle for derivatization through N-alkylation and N-acylation reactions. These reactions are fundamental for modifying the steric and electronic properties of the molecule.
N-Alkylation: The lactam nitrogen can be deprotonated with a suitable base (e.g., sodium hydride, potassium carbonate) to form the corresponding amide anion, which is a potent nucleophile. Subsequent reaction with an alkyl halide or sulfonate allows for the introduction of a wide variety of alkyl groups. This direct alkylation approach is a common strategy for functionalizing lactam-containing compounds. nih.gov
N-Acylation: Reaction of the this compound with acylating agents, such as acyl chlorides or anhydrides, in the presence of a base (e.g., triethylamine, pyridine) leads to the formation of N-acyl derivatives. This introduces an imide functionality into the molecule, which can significantly alter its chemical properties and serve as a protecting group or a precursor for further transformations.
The table below illustrates potential N-functionalization reactions.
| Reaction Type | Reagent(s) | Base | Product |
| N-Alkylation | Methyl Iodide (CH₃I) | Sodium Hydride (NaH) | N-Methyl-6-azaspiro[2.6]nonan-7-one |
| N-Alkylation | Benzyl Bromide (BnBr) | Potassium Carbonate (K₂CO₃) | N-Benzyl-6-azaspiro[2.6]nonan-7-one |
| N-Acylation | Acetyl Chloride (CH₃COCl) | Triethylamine (Et₃N) | N-Acetyl-6-azaspiro[2.6]nonan-7-one |
| N-Acylation | Benzoyl Chloride (PhCOCl) | Pyridine | N-Benzoyl-6-azaspiro[2.6]nonan-7-one |
Regioselective and Stereoselective Functionalization Strategies
Achieving regioselective and stereoselective functionalization is crucial for synthesizing specific, complex derivatives of the this compound core. The molecule presents several distinct reactive sites, and controlling the selectivity of reactions at these sites is a key synthetic challenge.
Regioselectivity:
Lactam vs. Cyclopropane: The choice of reagents and reaction conditions can direct functionalization towards either the lactam ring or the cyclopropane ring. For example, nucleophilic or base-mediated reactions will preferentially occur at the lactam nitrogen or the α-carbons, while electrophilic or radical conditions may favor reactions at the cyclopropane ring.
α-Carbon Functionalization: In cases where both α-carbons (C5 and C8) can be deprotonated, achieving regioselectivity can be challenging. Steric hindrance from the spiro-fused cyclopropane ring may direct incoming electrophiles to the more accessible C8 position.
Stereoselectivity:
The spiro carbon (C3) is a quaternary stereocenter. While the parent molecule is achiral, functionalization at other positions can create new stereocenters.
Reactions at the C5 or C8 positions can generate a new chiral center. The use of chiral bases, auxiliaries, or catalysts can induce stereoselectivity, leading to the preferential formation of one enantiomer or diastereomer.
Ring-opening reactions of the cyclopropane ring can also proceed with stereochemical control, depending on the mechanism of the reaction and the reagents employed.
Strategies for achieving selectivity often involve the use of directing groups, which can coordinate to reagents and deliver them to a specific site on the molecule. worktribe.com
Ring-Opening and Ring-Expansion Reactions of the Spirocyclic System
Manipulating the core spirocyclic skeleton through ring-opening or ring-expansion reactions provides access to fundamentally different molecular architectures.
Cyclopropane Ring Opening: As discussed in section 4.2, the opening of the three-membered ring is a key transformation. Donor-acceptor cyclopropanes, for example, undergo ring-opening with nucleophiles, acting as 1,3-zwitterion synthons. researchgate.net While the parent this compound is not a classic donor-acceptor cyclopropane, appropriate functionalization could enable similar reactivity.
Lactam Ring Expansion: The seven-membered lactam ring can be expanded to form medium-sized rings (8- to 10-membered). Such reactions are valuable in synthetic chemistry for accessing macrocyclic structures. mdpi.com A common method for lactam ring expansion is the Beckmann rearrangement of an α-substituted ketoxime derived from the lactam. mdpi.com Another approach involves the reaction of the lactam with α-amino acids, which can, under certain conditions, lead to the incorporation of the amino acid and expansion of the ring system. whiterose.ac.uk These methods could transform the azaspiro[2.6]nonan-7-one into larger azaspirocycles.
These advanced transformations significantly broaden the synthetic utility of the this compound core, allowing for its conversion into a diverse array of complex cyclic and acyclic structures.
Computational and Theoretical Investigations of 6 Azaspiro 2.6 Nonan 7 One
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic characteristics of 6-Azaspiro[2.6]nonan-7-one. By solving approximations of the Schrödinger equation, these methods can map the electron density distribution, identify molecular orbitals, and predict various electronic properties.
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. For a molecule like this compound, the lactam functionality, with its nitrogen and carbonyl group, would be expected to significantly influence the localization of these frontier orbitals.
Furthermore, these calculations can generate an electrostatic potential (ESP) map, which visualizes the charge distribution across the molecule. In this compound, the ESP map would likely show a region of negative potential around the carbonyl oxygen and a region of positive potential near the amide proton, highlighting sites susceptible to electrophilic and nucleophilic attack, respectively.
Table 1: Hypothetical Electronic Properties of this compound Calculated at the B3LYP/6-31G Level of Theory*
| Property | Calculated Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 7.7 eV |
Note: The data in this table is illustrative and not based on a published study of this compound.
Conformational Space Exploration via Molecular Mechanics and Dynamics Simulations
The spirocyclic nature of this compound, which features a cyclopropane (B1198618) ring fused to a seven-membered azepanone ring, results in a complex and flexible three-dimensional structure. Understanding its conformational landscape is critical, as different conformers can exhibit distinct biological activities.
Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are the primary tools for exploring this conformational space. MM methods use classical force fields to rapidly calculate the potential energy of different conformations, allowing for a broad search of low-energy structures. MD simulations, on the other hand, simulate the atomic motions of the molecule over time at a given temperature, providing insights into its dynamic behavior and the transitions between different conformational states.
For this compound, these simulations would likely reveal several stable conformers for the seven-membered ring, such as chair and boat-like forms. The energetic barriers between these conformers could also be calculated, indicating the flexibility of the ring system. Studies on similar cyclic systems have shown that the distribution of sampled conformations can be correlated with experimentally determined energy barriers. researchgate.net
Table 2: Hypothetical Relative Energies of this compound Conformers
| Conformer | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|
| Chair 1 | 0.00 | 65 |
| Boat 1 | 1.25 | 20 |
| Twist-Chair | 2.10 | 10 |
Note: The data in this table is illustrative and not based on a published study of this compound.
Mechanistic Insights through Transition State Modeling and Reaction Pathway Analysis
Theoretical methods are invaluable for investigating the mechanisms of chemical reactions involving this compound. For instance, the hydrolysis of the lactam ring is a fundamental reaction that could be studied computationally. By modeling the reaction pathway, researchers can identify the transition state (TS)—the highest energy point along the reaction coordinate.
Quantum chemical methods are used to locate and characterize the geometry and energy of the transition state. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's feasibility. For the hydrolysis of this compound, computational studies could compare the activation energies of acid-catalyzed and base-catalyzed mechanisms, for example. These methods can trace the reaction path from reactants to products, offering a detailed picture of bond-breaking and bond-forming processes.
In Silico Approaches to Scaffold Design and Optimization
The 6-azaspiro[2.6]nonane framework can serve as a scaffold for the design of new therapeutic agents. In silico techniques play a crucial role in this process by enabling the rational design and virtual screening of derivatives with desired properties.
Starting with the core structure of this compound, computational chemists can systematically add various functional groups at different positions. For each derivative, properties such as binding affinity to a specific biological target (e.g., an enzyme or receptor) can be predicted using molecular docking simulations. These simulations place the molecule into the binding site of a target protein and score the interaction based on factors like electrostatic compatibility and hydrogen bonding.
Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties can be predicted using quantitative structure-activity relationship (QSAR) models and other computational tools. This allows for the early-stage filtering of compounds that are likely to have poor pharmacokinetic profiles or toxic effects, thereby streamlining the drug discovery process. This in silico approach helps prioritize which derivatives of the this compound scaffold are most promising for synthesis and experimental testing.
Applications of 6 Azaspiro 2.6 Nonan 7 One in Organic Synthesis and Medicinal Chemistry Scaffold Research
6-Azaspiro[2.6]nonan-7-one as a Privileged Scaffold in Drug Discovery Programs
The concept of "privileged scaffolds" refers to molecular frameworks that are capable of binding to multiple biological targets, thereby serving as a versatile starting point for the development of new drugs. hebmu.edu.cnnih.govnih.gov this compound and related spirocyclic lactams are increasingly recognized for their potential as privileged scaffolds due to their distinct structural and physicochemical properties. researchgate.netresearchgate.net The incorporation of such spirocyclic systems can lead to compounds with improved bioactivity and singular three-dimensional pharmacophoric features. nih.gov
A significant trend in modern drug discovery is the move away from flat, aromatic structures towards more three-dimensional molecules. hebmu.edu.cnuniv.kiev.ua This shift is driven by the understanding that increased three-dimensionality often correlates with improved clinical success. hebmu.edu.cn The spirocyclic nature of this compound, characterized by two rings sharing a single sp3-hybridized carbon atom, inherently imparts a rigid, three-dimensional geometry to any molecule in which it is incorporated. researchgate.netnih.gov This defined spatial arrangement of substituents can facilitate more precise and effective interactions with the complex three-dimensional binding sites of biological targets such as proteins and enzymes.
The rigid conformation of spirocyclic scaffolds like this compound reduces the conformational entropy penalty upon binding to a target, which can lead to stronger and more specific interactions. nih.gov By strategically functionalizing the different positions on the spirocyclic core, medicinal chemists can finely tune the molecular topology to optimize interactions with the target's binding pocket. This precise control over the spatial orientation of key functional groups can enhance the potency and selectivity of a drug candidate. The introduction of a rigid spirocyclic scaffold can replace rotatable bonds, thereby maintaining a favored orientation of functional groups for improved potency. bldpharm.com
Table 1: Comparison of Physicochemical Properties
| Property | Aromatic Scaffolds | Spirocyclic Scaffolds (e.g., this compound) |
| Dimensionality | Predominantly 2D (flat) | Inherently 3D |
| Fsp3 | Low | High |
| Conformational Rigidity | Often flexible (rotatable bonds) | Rigid |
| Solubility | Can be poor | Generally improved |
| Metabolic Stability | Variable, can be susceptible to metabolism | Often enhanced |
Bioisosteric Replacement Applications for Enhanced Pharmacological Profiles
Bioisosterism, the replacement of a functional group with another that has similar physical and chemical properties, is a widely used strategy in drug design to improve efficacy, reduce toxicity, and optimize pharmacokinetic properties. univ.kiev.uactppc.org Spirocyclic scaffolds, including derivatives of this compound, are emerging as effective bioisosteres for more common, often planar, ring systems like piperidine. univ.kiev.uauniv.kiev.ua
The replacement of a traditional ring system with a spirocyclic lactam can lead to significant improvements in a compound's pharmacological profile. For instance, spirocyclic bioisosteres can offer improved metabolic stability against oxidative enzymes, a known liability for some piperidine-containing structures. univ.kiev.ua This strategic replacement can also modulate lipophilicity and water solubility, which in turn influences the duration and potency of a drug's action. univ.kiev.ua
Table 2: Bioisosteric Replacement Examples
| Original Scaffold | Spirocyclic Bioisostere | Potential Pharmacological Enhancements |
| Piperidine | 2-Azaspiro[3.3]heptane | Improved metabolic stability, enhanced activity |
| Phenyl | Cubane, closo-carborane | Improved in vitro potency (though may reduce metabolic stability) |
| Morpholine | Azaspiro cycles | Lowered logD, improved selectivity, enhanced metabolic stability |
Utility as a Chiral Building Block in Asymmetric Synthesis
The presence of a chiral center at the spirocyclic junction makes this compound a valuable chiral building block in asymmetric synthesis. mdpi.comwiley.com Chiral building blocks are enantiomerically pure compounds that serve as starting materials for the synthesis of complex, stereochemically defined molecules. sigmaaldrich.com The use of such building blocks is a powerful strategy to control the stereochemistry of the final product, which is crucial in medicinal chemistry as different enantiomers of a drug can have vastly different biological activities. The rigid, conformationally defined structure of this compound allows for the predictable transfer of chirality during synthetic transformations, making it a reliable tool for constructing enantiomerically pure target molecules.
Contributions to Advanced Heterocyclic Chemistry Research
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in chemistry and biology. The seven-membered 1,3-thiazepan-4-one ring system, a related structure, is known to be biologically active and has potential medicinal applications. nih.govnih.gov The synthesis and reactivity of spiro-fused β-lactams, a class to which this compound belongs, have garnered considerable interest for new synthetic methodologies and pharmacological applications. researchgate.net Research into the synthesis and derivatization of this compound and related spirocyclic lactams contributes to the broader field of advanced heterocyclic chemistry by providing novel scaffolds and synthetic methods. These efforts expand the available chemical space for drug discovery and the development of new materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
